molecular formula C10H12N2O B010506 Serotonin CAS No. 50-67-9

Serotonin

Cat. No. B010506
CAS RN: 50-67-9
M. Wt: 176.21 g/mol
InChI Key: QZAYGJVTTNCVMB-UHFFFAOYSA-N
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Patent
US05272143

Procedure details

For the experiment, helical segments of the basilar artery of pigs were used which were isolated from pig brains supplied by a slaughterhouse. Each strip was fixed in an organ bath consisting of 10 ml of a modified Tyrode solution such that the tissue was under a tension of 10 mN. Tyrode solution is an aqueous solution containing per liter 150.0 mmol of NaCl, 4.0 mmol of KCl, 1.8 mmol of CaCl2.2H2O, 1.1 mmol of MgCl2.6H2O, 25.0 mmol NaHCO3, 0.3 mmol of NaH2PO4.H2O and 11.1 mmol of glucose. The solution was modified by adding 10-8 mol/l of indomethacin, 10-7 mol/l of atropine and 10-7 mol/l of propanolol and adjusted to pH=7.4. The bath was aerated with a mixture of 95% O2 and 5% CO2. After an equilibration phase of 1 hour a contraction of the tissue was produced twice, in each case by addition of serotonin at a concentration of 10-5 mol/l and the preparation was subsequently washed out. The contraction effect was then measured with increasing serotonin concentration and a cumulative concentration effect curve for serotonin was drawn up. A cumulative concentration effect curve was drawn up for the test substance on the same preparation (after washing out again).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mmol
Type
reactant
Reaction Step Two
Name
Quantity
4 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
CaCl2.2H2O
Quantity
1.8 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
MgCl2.6H2O
Quantity
1.1 mmol
Type
reactant
Reaction Step Two
Quantity
25 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
NaH2PO4.H2O
Quantity
0.3 mmol
Type
reactant
Reaction Step Two
Quantity
11.1 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
atropine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na+].[Cl-].[Cl-].[K+].C([O-])(O)=O.[Na+].O=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C[C:23]1[N:31](C(C2C=CC(Cl)=CC=2)=O)[C:30]2[CH:29]=[CH:28][C:27]([O:41]C)=[CH:26][C:25]=2[C:24]=1[CH2:43][C:44](O)=O.C[N:48]1[C@@H]2C[C@@H](OC(C(C3C=CC=CC=3)CO)=O)C[C@H]1CC2.CC(NC[C@H](O)COC1C=CC=C2C=CC=CC=12)C.O=O.C(=O)=O>>[CH:28]1[C:27]([OH:41])=[CH:26][C:25]2[C:24]([CH2:43][CH2:44][NH2:48])=[CH:23][NH:31][C:30]=2[CH:29]=1 |f:0.1,2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Two
Name
Quantity
150 mmol
Type
reactant
Smiles
[Na+].[Cl-]
Name
Quantity
4 mmol
Type
reactant
Smiles
[Cl-].[K+]
Name
CaCl2.2H2O
Quantity
1.8 mmol
Type
reactant
Smiles
Name
MgCl2.6H2O
Quantity
1.1 mmol
Type
reactant
Smiles
Name
Quantity
25 mmol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
NaH2PO4.H2O
Quantity
0.3 mmol
Type
reactant
Smiles
Name
Quantity
11.1 mmol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=2C=C(C=CC2N1C(=O)C=3C=CC(=CC3)Cl)OC)CC(=O)O
Name
atropine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1[C@@H]2CC[C@H]1C[C@H](C2)OC(=O)C(CO)C=3C=CC=CC3
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)NC[C@@H](COC=1C=CC=C2C1C=CC=C2)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were isolated from pig brains
CUSTOM
Type
CUSTOM
Details
Each strip was fixed in an organ bath

Outcomes

Product
Name
Type
product
Smiles
C1=CC2=C(C=C1O)C(=CN2)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.